(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
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Overview
Description
(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl ester group at the 3rd position of the tetrahydroisoquinoline ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the following steps:
Bromination: The starting material, 1,2,3,4-tetrahydroisoquinoline, undergoes bromination at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Esterification: The brominated intermediate is then subjected to esterification with methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.
Hydrochloride Formation: Finally, the methyl ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Reduction: Reducing agents (LiAlH4), solvents (ether), low temperatures.
Oxidation: Oxidizing agents (KMnO4), solvents (water, acetone), room temperature.
Major Products Formed
Substitution: Substituted tetrahydroisoquinolines.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
- (S)-Propyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
Uniqueness
(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of a methyl ester group. This structural feature imparts distinct chemical and biological properties, making it valuable for targeted research and industrial applications.
Properties
Molecular Formula |
C11H13BrClNO2 |
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Molecular Weight |
306.58 g/mol |
IUPAC Name |
methyl (3S)-5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m0./s1 |
InChI Key |
IJLORLGDTCOFRU-PPHPATTJSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C(CN1)C=CC=C2Br.Cl |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=CC=C2Br.Cl |
Origin of Product |
United States |
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